Antifungal Activity Potential: Class-Level SAR Inferred from the 2-Sulfamoyl-4,5-dimethoxybenzyl Analog
No direct antifungal MIC data exist for the target compound itself. However, the closest published analog—5-[2-(N,N-diethylsulfamoyl)-4,5-dimethoxybenzyl]-4-(4-chlorophenyl)-1,2,4-triazole-3-thione (Compound 6, Ezabadi 2008)—was identified as the most potent antifungal agent among 10 compounds tested against six fungal strains (Aspergillus flavus, A. versicolor, A. ochraceus, A. niger, Trichoderma viride, Penicillium funiculosum), outperforming all other substitution variants in the series [1]. The target compound shares the identical 4-(4-chlorophenyl)-1,2,4-triazole core and the 3,4-dimethoxybenzyl motif with compound 6, but lacks the 2-(N,N-diethylsulfamoyl) substituent. In the published SAR, the N,N-diethylsulfamoyl group conferred the highest potency, whereas other sulfamoyl substituents (e.g., N-methyl, N-phenyl) gave lower activity [1]. The target compound represents a baseline scaffold without this potency-enhancing group, providing a useful comparator for deconvolution SAR studies or for applications where the sulfonamide moiety is undesirable due to toxicity or synthetic complexity [1].
| Evidence Dimension | In vitro antifungal activity rank within a 10-compound series |
|---|---|
| Target Compound Data | No direct data; compound is the des-sulfamoyl analog of the series lead |
| Comparator Or Baseline | 5-[2-(N,N-diethylsulfamoyl)-4,5-dimethoxybenzyl]-4-(4-chlorophenyl)-1,2,4-triazole-3-thione; ranked #1 (highest activity) against all 6 micromycetes tested; superior to commercial fungicide bifonazole |
| Quantified Difference | Qualitative rank difference: lead compound (with sulfamoyl) = highest activity; target compound (without sulfamoyl) = activity unknown but predicted to differ based on SAR |
| Conditions | In vitro antifungal assay against A. flavus, A. versicolor, A. ochraceus, A. niger, T. viride, P. funiculosum; comparison to bifonazole standard [1] |
Why This Matters
The target compound serves as the minimal pharmacophoric scaffold needed for researchers deconvoluting the contribution of the sulfamoyl group to antifungal potency, or seeking a less elaborated starting point for parallel derivatization.
- [1] Ezabadi IR, Camoutsis C, Zoumpoulakis P, Geronikaki A, Soković M, Glamočlija J, Ćirić A. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Bioorg. Med. Chem. 2008;16(3):1150-1161. Also cited in: Shalini K et al., Beilstein J. Org. Chem. 2011;7:668-677. View Source
